3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid is a heterocyclic compound that contains both furan and oxazole rings
Mechanism of Action
Target of Action
The primary targets of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets . .
Biochemical Pathways
Furan derivatives are known to participate in various biological activities, suggesting that they may interact with multiple biochemical pathways . .
Pharmacokinetics
Given its structural similarity to other furan derivatives, it is possible that it has similar ADME properties . .
Result of Action
It has been reported that the compound demonstrates good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may exert its effects by disrupting microbial cell functions, although the specific mechanisms remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-furylamine with α-bromoacetyl derivatives can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxazole ring can yield oxazolines .
Scientific Research Applications
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)propanoic acid: Similar structure but lacks the oxazole ring.
2-(furan-2-yl)oxazole: Contains the furan and oxazole rings but lacks the propanoic acid moiety.
Furan-2-carboxylic acid: Contains the furan ring with a carboxylic acid group but lacks the oxazole ring.
Uniqueness
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid is unique due to the presence of both furan and oxazole rings in its structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)4-3-9-11-6-8(15-9)7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWLOKPGRAJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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